molecular formula C4H4N4O4 B14016166 N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide CAS No. 82039-86-9

N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide

Cat. No.: B14016166
CAS No.: 82039-86-9
M. Wt: 172.10 g/mol
InChI Key: VAAPYDAJFKJVFC-UHFFFAOYSA-N
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Description

N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a hydroxy group, a nitro group, and a carboxamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. The scalability of these methods ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydroxy group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield N-Hydroxy-5-amino-3H-imidazole-4-carboxamide, while oxidation of the hydroxy group can produce N-Oxo-5-nitro-3H-imidazole-4-carboxamide.

Scientific Research Applications

N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-5-amino-3H-imidazole-4-carboxamide
  • N-Oxo-5-nitro-3H-imidazole-4-carboxamide
  • 5-Nitro-3H-imidazole-4-carboxamide

Uniqueness

N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide is unique due to the presence of both a hydroxy and a nitro group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The hydroxy group enhances its ability to form hydrogen bonds, while the nitro group provides redox activity, making it a versatile compound for various applications.

Properties

CAS No.

82039-86-9

Molecular Formula

C4H4N4O4

Molecular Weight

172.10 g/mol

IUPAC Name

N-hydroxy-5-nitro-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H4N4O4/c9-4(7-10)2-3(8(11)12)6-1-5-2/h1,10H,(H,5,6)(H,7,9)

InChI Key

VAAPYDAJFKJVFC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C(=O)NO

Origin of Product

United States

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